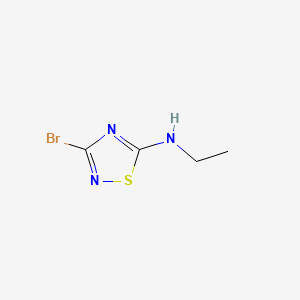![molecular formula C6H3BrClN3O B6609659 7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one CAS No. 2866318-18-3](/img/structure/B6609659.png)
7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrrolo[2,1-f][1,2,4]triazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with appropriate halogenating agents. For instance, treating pyrroles with ammonium chloride, Aliquat 336, and sodium hypochlorite can yield the desired compound . Another method involves the regioselective intramolecular cyclization of pyrroles in the presence of triphenylphosphine, bromine, and triethylamine in dichloromethane .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions
7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce corresponding oxo derivatives.
科学的研究の応用
7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which can be useful in cancer therapy.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in studying cellular pathways and mechanisms.
作用機序
The mechanism of action of 7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one: Lacks the chlorine atom but shares similar structural features and reactivity.
2,4-dichloropyrrolo[2,1-f][1,2,4]triazin-4-one: Contains two chlorine atoms instead of bromine and chlorine.
Uniqueness
7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is unique due to the presence of both bromine and chlorine atoms, which can influence its electronic properties and reactivity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy as a bioactive compound.
特性
IUPAC Name |
7-bromo-2-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3O/c7-4-2-1-3-5(12)9-6(8)10-11(3)4/h1-2H,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJAAHXLMXNGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC(=NN2C(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.46 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B6609598.png)
![5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B6609600.png)
![3-ethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B6609605.png)
![rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate](/img/structure/B6609609.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid](/img/structure/B6609617.png)
![2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid](/img/structure/B6609623.png)
![6-methoxyspiro[3.3]heptan-1-one](/img/structure/B6609630.png)
![1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B6609633.png)

![1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepane-6-carboxylic acid](/img/structure/B6609654.png)
![6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609665.png)
![tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B6609670.png)
![6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609672.png)
